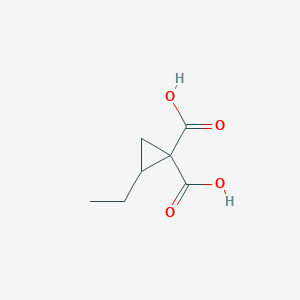

2-Ethylcyclopropane-1,1-dicarboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

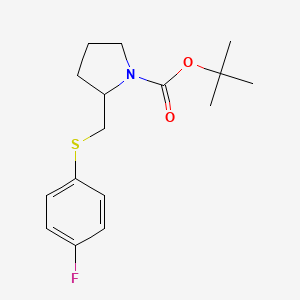

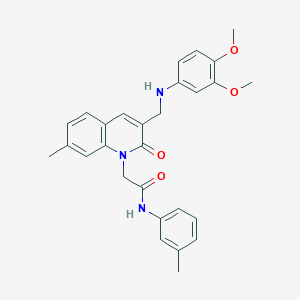

2-Ethylcyclopropane-1,1-dicarboxylic acid is a type of dicarboxylic acid, which means it contains two carboxyl groups. The molecule contains a total of 21 bonds, including 11 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 three-membered ring .

Synthesis Analysis

The synthesis of cyclopropane-1,1-dicarboxylic acid involves several steps. One method involves the reaction of a malonic acid compound and a 1,2-dihalogeno compound with an alcoholate as a condensation agent . Another method involves the reaction of diethyl malonate and 1,2-dibromoethane in the presence of triethylbenzylammonium chloride .Molecular Structure Analysis

The molecular structure of this compound includes a cyclopropane ring with two carboxyl groups attached to one carbon atom and an ethyl group attached to a different carbon atom .Chemical Reactions Analysis

Dicarboxylic acids, such as this compound, can undergo various reactions. For instance, they can form cyclic anhydrides when the carboxyl groups are close together . They can also undergo decarboxylation reactions .Physical And Chemical Properties Analysis

Carboxylic acids, including dicarboxylic acids, have high boiling points due to the strong hydrogen bonding between molecules. They also exhibit strong acidity due to the presence of two carboxyl groups .科学的研究の応用

Ethylene Precursor and Plant Development

2-Ethylcyclopropane-1,1-dicarboxylic acid is closely related to 1-aminocyclopropane-1-carboxylic acid (ACC), an ethylene precursor in higher plants. In research, the transformation of ACC into 1-(malonylamino)cyclopropane-1-carboxylic acid in light-grown wheat leaves indicates its role in plant developmental processes and stress response mechanisms (Hoffman, Yang, & McKeon, 1982).

Inhibition of Ethylene Production

Studies show that cyclopropane-1,1-dicarboxylic acid (CDA), structurally similar to this compound, acts as an inhibitor of ethylene production in plants. This inhibition is significant in understanding the regulation of plant development and ripening processes (Dourtoglou & Koussissi, 2000).

Ethylene-Independent Signaling Role

Research has explored the possibility of ACC and its derivatives playing a signaling role independent of ethylene biosynthesis. This opens up new avenues in understanding plant growth regulation and environmental response mechanisms (Polko & Kieber, 2019).

Role in Stress Response

The application of 1-aminocyclopropane-1-carboxylic acid deaminase-producing beneficial rhizobacteria has shown significant results in enhancing plant growth and stress resilience. This indicates the potential role of ACC derivatives in mitigating plant stress and improving agronomic applications (Tiwari, Duraivadivel, Sharma, & H.P., 2018).

Analysis in Plant Tissues

The ability to measure levels of ACC and its analogs like this compound in plant tissues using advanced chromatographic techniques contributes to understanding their roles in plant physiology and biochemistry (Petritis et al., 2003).

Potential in Therapeutic Research

While not directly related to this compound, the study of 1-aminocyclopropanecarboxylates, which are structurally related, has shown potential in therapeutic research, particularly in neuropharmacology (Skolnick et al., 1989).

作用機序

将来の方向性

特性

IUPAC Name |

2-ethylcyclopropane-1,1-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-2-4-3-7(4,5(8)9)6(10)11/h4H,2-3H2,1H3,(H,8,9)(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZOYHPCVCTVRMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC1(C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-cyano-1-ethyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2527799.png)

![1-(1-((4-ethoxy-3-fluorophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole](/img/structure/B2527803.png)

![6-(2-methoxyethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2527804.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2527806.png)

![7-bromo-4-[2-(2-thienyl)ethyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2527811.png)

![3-[4-(Difluoromethoxy)phenyl]-2-{1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carbonyl}prop-2-enenitrile](/img/structure/B2527813.png)